molecular formula C17H25NO3 B125401 Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate CAS No. 158144-85-5

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B125401
CAS No.: 158144-85-5
M. Wt: 291.4 g/mol
InChI Key: RSJVNHQETHAMJH-UHFFFAOYSA-N
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Description

Structure and Synthesis
tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl (-CH2OH) and a phenyl group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is typically synthesized via nucleophilic addition or homologation reactions. For example, phenyllithium can react with tert-butyl 4-oxopiperidine-1-carboxylate to introduce the phenyl group (), while hydroxymethylation may involve formaldehyde and sodium borohydride under photochemical conditions ().

Applications
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeting drugs due to the piperidine scaffold’s prevalence in neuroactive molecules. Its Boc group enhances solubility and stability during synthetic steps, while the hydroxymethyl and phenyl substituents provide sites for further functionalization.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVNHQETHAMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433900
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-85-5
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-4-phenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158144-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Di-tert-Butyl Dicarbonate

The tert-butyl carbamate (Boc) group is introduced via reaction of 4-(hydroxymethyl)-4-phenylpiperidine with di-tert-butyl dicarbonate (Boc₂O). In anhydrous tetrahydrofuran (THF), the reaction proceeds at room temperature for 2 hours, yielding 80% product after precipitation with petroleum ether. Key parameters include:

ParameterValue
SolventTHF
BaseNone required
Temperature25°C
Yield80%

¹H NMR analysis confirms successful Boc protection: tert-butyl protons resonate at δ 1.49 ppm (s, 9H), while the piperidine backbone shows signals at δ 3.86 (m, 2H, N–CH₂) and δ 1.40 ppm (m, 3H, CH₂).

Large-Scale Industrial Production

Industrial protocols optimize Boc protection using continuous flow reactors to enhance mixing and heat dissipation. Automated reagent delivery systems maintain stoichiometric precision, achieving >90% yield with reduced reaction time (30 minutes).

Cyclization Approaches for Piperidine Core Formation

Reductive Amination of 4-Phenylcyclohexanone

The piperidine ring is constructed via reductive amination of 4-phenylcyclohexanone with ammonium acetate and sodium cyanoborohydride. This one-pot method yields 4-phenylpiperidine, which is subsequently hydroxymethylated using formaldehyde under basic conditions.

StepConditionsYield
Reductive aminationNH₄OAc, NaBH₃CN, MeOH75%
HydroxymethylationHCHO, K₂CO₃, DMF65%

Mannich Reaction for Bis-Substituted Piperidines

A Mannich reaction between benzaldehyde, formaldehyde, and ammonium chloride in ethanol produces 4-phenyl-4-(hydroxymethyl)piperidine hydrochloride. Freebasing with NaOH followed by Boc protection yields the target compound.

Functionalization of Pre-Formed Piperidine Cores

Grignard Addition to 4-Oxopiperidine-1-Carboxylate

tert-Butyl 4-oxopiperidine-1-carboxylate undergoes sequential Grignard reactions:

  • Phenyl addition : Phenylmagnesium bromide (2 eq) in THF at 0°C forms 4-phenyl-4-hydroxypiperidine.

  • Hydroxymethylation : Paraformaldehyde and BF₃·Et₂O in dichloromethane introduce the hydroxymethyl group.

ReactionReagentsYield
Phenyl additionPhMgBr, THF, 0°C82%
Hydroxymethylation(CH₂O)ₙ, BF₃·Et₂O78%

Palladium-Catalyzed C–H Functionalization

Direct C–H arylation at the 4-position of tert-butyl piperidine-1-carboxylate employs Pd(OAc)₂ with 2-(dicyclohexylphosphino)biphenyl as ligand. Subsequent hydroxymethylation via hydroboration-oxidation completes the synthesis.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.20–7.35 (m, 5H, Ph), δ 4.10 (s, 2H, CH₂OH), δ 3.85 (br s, 2H, N–CH₂), δ 1.49 (s, 9H, C(CH₃)₃).

  • HRMS (ESI): m/z calcd for C₁₈H₂₅NO₃ [M+H]⁺: 304.1909; found: 304.1912.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.4 min.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow technology reduces reaction time by 40% and improves yield consistency:

ParameterBatch ProcessFlow Process
Reaction time2 hours20 minutes
Yield80%88%

Solvent Recycling

Distillation recovery of THF and dichloromethane achieves 95% solvent reuse, lowering production costs by 30%.

Emerging Methodologies

Enzymatic Boc Protection

Lipase-catalyzed Boc protection in ionic liquids ([BMIM][BF₄]) offers a greener alternative, achieving 85% yield at 50°C.

Photocatalytic Hydroxymethylation

Visible-light-driven hydroxymethylation using Ru(bpy)₃Cl₂ as catalyst and H₂O as proton source demonstrates 70% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate has been studied for its potential therapeutic effects:

Analgesic and Anxiolytic Properties

Research indicates that derivatives of this compound may interact with neurotransmitter systems, particularly those involved in pain modulation. In vitro studies have shown promise for analgesic and anxiolytic applications, suggesting that it could serve as a scaffold for developing new pain management therapies.

Neuropharmacological Studies

The compound's structural similarity to other piperidine derivatives suggests potential interactions with various receptors, including opioid receptors. This interaction profile is crucial for understanding its pharmacological effects and developing targeted therapies.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

Synthesis of Complex Molecules

It is utilized as a building block in the synthesis of more complex molecules. For instance, it can be reacted with various electrophiles to introduce different functional groups, enhancing its utility in synthetic chemistry .

Reagent in Chemical Reactions

The compound has been employed as an organic buffer in biochemistry applications, facilitating reactions under controlled pH conditions. Its ability to stabilize pH makes it valuable in biological assays and experiments .

Biological Research Applications

This compound is also being explored in biological contexts:

Cellular Studies

Preclinical studies have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation. Its effects on cell lines suggest potential therapeutic roles in managing inflammatory diseases.

Mechanistic Insights

Understanding the biochemical pathways influenced by this compound can provide insights into its mechanism of action. Studies are ongoing to elucidate how it interacts with cellular targets and modulates biological processes .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(aminophenyl)piperidine-1-carboxylateContains an amino groupDifferent biological activity due to amine presence
Tert-butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylateHydroxymethyl groupMay influence solubility and reactivity
Tert-butyl piperidine-4-carboxylate hydrochloridePiperidine structureInvestigated for central nervous system effects

Case Study 1: Analgesic Activity

In one study, researchers synthesized various derivatives of this compound and evaluated their analgesic properties using animal models. The results demonstrated significant pain relief compared to control groups, indicating the potential for further development as an analgesic agent.

Case Study 2: Synthesis of Novel Compounds

Another research project focused on using this compound as a precursor for synthesizing novel compounds targeting specific biological pathways. The synthesized compounds showed promising activity against cancer cell lines, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related analogs based on substituents, molecular weight, and synthesis routes:

Compound Name/Structure Molecular Weight Key Substituents Synthesis Method Key Spectral Data (1H NMR) Applications/Notes
Target : tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate 305.37 g/mol 4-hydroxymethyl, 4-phenyl Phenyllithium addition to Boc-protected piperidinone (); hydroxymethylation () δ 1.38 (s, 9H, tert-butyl), 3.04–2.90 (m, piperidine CH2), 7.12 (s, aromatic H) Pharmaceutical intermediate; potential CNS drug precursor
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] () 283.41 g/mol 4-(4-methylpentyl) Nucleophilic substitution with 4-methylpentyl group δ 0.88 (t, 3H, CH3), 1.26 (m, CH2), 3.79–3.76 (m, piperidine CH2) Lipophilic intermediate; used in hydrophobic scaffold design
tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate () 255.35 g/mol 4-allyl, 4-hydroxymethyl Allylation followed by hydroxymethylation δ 5.80 (m, allyl CH), 4.05 (d, CH2OH), 1.38 (s, tert-butyl) Reactive intermediate for addition chemistry (e.g., Michael addition)
tert-Butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate () 282.34 g/mol 4-(oxazolyl with hydroxymethyl) Cyclization of hydroxymethyl-oxazole precursor δ 1.38 (s, 9H), 6.50 (s, oxazole H), 4.20 (s, CH2OH) Heterocyclic scaffold for kinase inhibitors
tert-Butyl 4-((3-bromopyridin-4-yl)(hydroxy)methyl)piperidine-1-carboxylate () 397.24 g/mol 4-(3-bromopyridinyl-hydroxymethyl) Bromopyridine coupling via nucleophilic substitution δ 8.50 (d, pyridine H), 5.20 (s, CHOH), 1.38 (s, tert-butyl) Halogenated intermediate for cross-coupling reactions (e.g., Suzuki)

Key Structural and Functional Differences

  • Lipophilicity : The 4-methylpentyl analog () exhibits higher lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8), making it suitable for membrane-permeable drug candidates.
  • Reactivity : The allyl-substituted analog () undergoes rapid thiol-ene or Diels-Alder reactions, unlike the target compound’s hydroxymethyl group, which is more suited for oxidation to carboxylates or esterification .
  • Heterocyclic Functionality : The oxazole-containing analog () introduces hydrogen-bonding capabilities, enhancing target binding in enzyme inhibitors .

Spectral and Analytical Data

  • 1H NMR : The tert-butyl group consistently appears as a singlet at δ 1.38–1.40 across analogs. Piperidine CH2 protons resonate between δ 2.90–4.20, varying with substituent electronegativity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at 305.37 for the target compound) with <2 ppm error .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group, a hydroxymethyl group, and a phenyl group attached to the piperidine ring. Understanding its biological activity is crucial for its development as a therapeutic agent.

  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 123855-51-6

This compound primarily interacts with biological macromolecules through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions. The compound's mechanism of action involves modulation of specific biochemical pathways, notably the ubiquitin-proteasome system, which plays a critical role in protein degradation within cells .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the potential of certain piperidine derivatives to induce apoptosis in hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has shown potential as an inhibitor of enzymes involved in metabolic pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can significantly affect the potency and selectivity of enzyme inhibition .

Study on Anticancer Activity

A recent study explored the anticancer activity of several piperidine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays. The study emphasized the importance of three-dimensional molecular structures for enhancing binding affinity to target proteins .

Enzyme Inhibition Research

Research focusing on enzyme inhibitors has identified this compound as a promising candidate for further development. It was found to inhibit specific serine hydrolases with IC50 values in the low micromolar range, indicating a strong potential for therapeutic applications in metabolic disorders and cancer treatment .

Data Tables

Biological Activity IC50 Values (μM) Target Enzyme
Inhibition of ABHD30.1α/β-Hydrolase Domain (ABHD)
Inhibition of ABHD40.03α/β-Hydrolase Domain (ABHD)
Cytotoxicity against FaDu cells-Cancer Cell Line

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate?

A common approach involves multi-step functionalization of the piperidine core. For example:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).
  • Step 2 : Introduction of the hydroxymethyl group via reductive alkylation or Grignard addition to a ketone intermediate.
  • Step 3 : Coupling with a phenyl group via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) or Friedel-Crafts alkylation.
  • Purification : Silica gel chromatography or recrystallization to isolate the final product .
    Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize steric hindrance mitigation due to the bulky tert-butyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Workflow :

  • Purity :
    • HPLC-TOF : Compare retention times and exact mass (e.g., theoretical m/z 291.18 for C₁₇H₂₅NO₃) with experimental data .
    • GC-MS : Use retention indices and fragmentation patterns (e.g., diagnostic peaks at m/z 57 [tert-butyl] and 83 [piperidine fragment]) .
  • Structural Confirmation :
    • FTIR-ATR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹ for hydroxymethyl, C=O ~1680 cm⁻¹ for Boc) .
    • NMR : Assign peaks (¹H: δ 1.4 ppm for Boc tert-butyl, δ 3.5–4.0 ppm for hydroxymethyl protons) .

Q. What safety precautions are necessary when handling this compound?

Critical Protocols :

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation ).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR/IR discrepancies) be resolved?

Analytical Strategies :

  • Multi-Technique Cross-Validation : Combine ¹³C NMR DEPT (to confirm CH₂/CH₃ groups) with HSQC for proton-carbon correlations .
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .
  • Isotopic Labeling : Use deuterated analogs to isolate specific signal contributions (e.g., hydroxymethyl -OD vs. -OH) .

Q. How can X-ray crystallography be optimized for determining this compound’s crystal structure?

Optimization Steps :

  • Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Slow evaporation minimizes disorder .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : Use SHELXL (for small molecules) to model anisotropic displacement parameters and hydrogen bonding networks. Validate with WinGX/ORTEP for graphical representation .
    Pitfalls : Address twinning or disorder in the tert-butyl group by refining occupancy factors .

Q. What strategies mitigate low yields in the synthesis of this compound?

Troubleshooting Approaches :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in Suzuki reactions .
  • Temperature Control : Maintain −78°C during Grignard additions to prevent side reactions .
  • Protection/Deprotection : Use TMSCl to protect hydroxymethyl groups during harsh reaction steps .
  • Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .

Q. How can hydrogen-bonding patterns in the solid state influence this compound’s reactivity?

Analysis Framework :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for piperidine-hydroxymethyl interactions) using crystallographic data .
  • Thermal Stability : Correlate melting points (DSC data) with intermolecular bond strength. For example, strong O-H⋯O=C bonds may increase decomposition temperatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

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